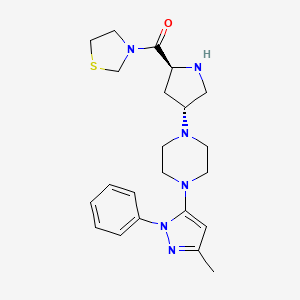

7-O-Desmethyl terazosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

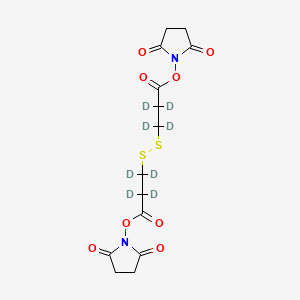

“7-O-Desmethyl terazosin” is a derivative of Terazosin . Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent used in the treatment of symptomatic benign prostatic hyperplasia and management of hypertension . It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .

Synthesis Analysis

A study has been conducted where a series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 . Among them, compound 12b was obtained with the best Pgk1 agonistic activity and neuroprotective activity .

Molecular Structure Analysis

The molecular formula of “7-O-Desmethyl terazosin” is C18H23N5O4 . The average mass is 373.406 Da and the monoisotopic mass is 373.175018 Da . A study used mass spectrometry (MS) and thermal analyses (TA) to investigate the fragmentation decomposition pathways of terazosin and confirmed by semi-empirical molecular orbital (MO) calculation .

Chemical Reactions Analysis

The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA), and confirmed by semi-empirical molecular orbital (MO) calculation . These calculations included bond length, bond order, partial charge distribution, ionization energy, and heats of formation .

Physical And Chemical Properties Analysis

The molecular formula of “7-O-Desmethyl terazosin” is C18H23N5O4 . The average mass is 373.406 Da and the monoisotopic mass is 373.175018 Da .

Applications De Recherche Scientifique

Analytical Methods for Terazosin

Researchers have developed various analytical methods to determine terazosin in different matrices, including biological samples. This is crucial for monitoring the drug's concentration in the body and ensuring therapeutic efficacy and safety. For instance, spectrophotometry, high-performance liquid chromatography (HPLC), and electroanalytical methods are among the techniques employed to quantify terazosin. Such methodologies facilitate understanding the pharmacokinetics and therapeutic monitoring of terazosin and, by extension, its metabolites like 7-O-Desmethyl terazosin (Shrivastava, 2013).

Interaction with Proteins and Enzymatic Activity

The interaction between terazosin and proteins such as serum albumin has been studied to understand the drug's pharmacodynamics and distribution within the body. Such interactions can influence the drug's bioavailability and effectiveness. Synchronous fluorescence determination methods have been applied to study these interactions, offering insights into the drug's behavior in physiological conditions and its binding constants with proteins (Jiang, Gao, & He, 2002).

Cellular and Molecular Effects

Terazosin has been shown to induce apoptosis in prostate cancer cells, an effect that is independent of its adrenergic receptor-blocking capabilities. This suggests terazosin may have potential therapeutic applications beyond its primary use. Studies have explored its effects on cell viability, cell cycle arrest, and apoptosis induction in cancer cell lines. The mechanisms underlying these effects, including the inhibition of proteasome activity and alterations in the levels of ubiquitinated proteins, provide a basis for investigating terazosin's anticancer potential. Such research could extend to its metabolites, possibly including 7-O-Desmethyl terazosin, to evaluate their therapeutic implications (Li et al., 2014).

Mécanisme D'action

Target of Action

7-O-Desmethyl terazosin is a metabolite of terazosin, which is a quinazoline derivative alpha-1-selective adrenergic blocking agent . The primary targets of terazosin are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The relaxation of these muscles leads to a decrease in blood pressure and an improvement in urinary flow .

Biochemical Pathways

The inhibition of alpha-1-adrenoceptors by terazosin affects the vasoconstriction pathway . By blocking these receptors, terazosin prevents the constriction of blood vessels, thereby lowering blood pressure . Additionally, it improves urinary flow by relaxing the smooth muscle in the prostate .

Pharmacokinetics

Terazosin exhibits rapid and complete absorption when administered orally . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours .

Result of Action

The action of terazosin results in the lowering of blood pressure and the improvement of urinary flow . This makes it an effective treatment for hypertension and benign prostatic hyperplasia (BPH) .

Action Environment

The action of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . Additionally, the plasma clearance of terazosin was found to decrease by 31.7% in patients aged 70 years and above . Therefore, age and diet can influence the action, efficacy, and stability of terazosin .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNJMTXWORLPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Desmethyl terazosin | |

CAS RN |

105356-90-9 |

Source

|

| Record name | 7-O-Desmethyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-DESMETHYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)